molecular formula C13H17NO3 B1429236 trans-Benzyl 3-hydroxycyclopentylcarbamate CAS No. 167298-57-9

trans-Benzyl 3-hydroxycyclopentylcarbamate

Cat. No. B1429236
M. Wt: 235.28 g/mol
InChI Key: BOLLUGKKOBOJGH-RYUDHWBXSA-N
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Description

Trans-Benzyl 3-hydroxycyclopentylcarbamate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . The compound is typically stored in a dry, sealed environment at 2-8°C .


Molecular Structure Analysis

The molecular structure of trans-Benzyl 3-hydroxycyclopentylcarbamate consists of 35 bonds in total. These include 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

Trans-Benzyl 3-hydroxycyclopentylcarbamate is a solid compound . It has a molecular weight of 235.28 . The compound is typically stored in a dry, sealed environment at 2-8°C .

Scientific Research Applications

Catalytic Hydrogenation Studies

A study by Mitsui, Senda, & Saito (1966) investigated the catalytic hydrogenation of related compounds, demonstrating the role of different catalysts in influencing product distribution. This research has implications for understanding the synthesis and properties of compounds like trans-Benzyl 3-hydroxycyclopentylcarbamate.

Enzyme Inhibition and Cellular Impact

Valente et al. (2015) studied diastereomers of a related compound, highlighting their inhibitory effects on LSD1, an enzyme implicated in gene regulation. This research, found here, contributes to understanding how structural variations in compounds like trans-Benzyl 3-hydroxycyclopentylcarbamate can impact biological activities.

Metabolite Analysis in Human Urine

Arrebola et al. (1999) developed a method to determine related cyclopropane carboxylic acids in human urine. This research, detailed here, is significant for understanding the metabolism and excretion of compounds similar to trans-Benzyl 3-hydroxycyclopentylcarbamate.

Absolute Stereochemistry Studies

Research by Thakker et al. (1979) focused on determining the absolute stereochemistry of similar dihydrodiol compounds, as seen in this study. Such studies are crucial for comprehending the three-dimensional structure and activity relationships of these compounds.

Glycoside Synthesis

Kunz and Zimmer (1993) explored glycoside synthesis using N-allyl carbamates, a process that could potentially involve compounds like trans-Benzyl 3-hydroxycyclopentylcarbamate. Their findings, available here, are relevant for developing new synthetic pathways for complex molecules.

Structural and Functional Analysis of Analogs

Le Bourdonnec et al. (2006) studied the structure-activity relationship of opioid receptor antagonists related to trans-Benzyl 3-hydroxycyclopentylcarbamate. This research, found here, provides insights into how structural changes can alter biological activity.

Safety And Hazards

The safety information for trans-Benzyl 3-hydroxycyclopentylcarbamate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

benzyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLLUGKKOBOJGH-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150150
Record name Carbamic acid, [(1R,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Benzyl 3-hydroxycyclopentylcarbamate

CAS RN

167298-57-9
Record name Carbamic acid, [(1R,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167298-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(1R,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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